molecular formula C7H10O2 B3375086 2-Cyclohexen-1-one, 2-(hydroxymethyl)- CAS No. 105956-40-9

2-Cyclohexen-1-one, 2-(hydroxymethyl)-

Cat. No. B3375086
CAS RN: 105956-40-9
M. Wt: 126.15 g/mol
InChI Key: QMDIIXACBPZLCK-UHFFFAOYSA-N
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Description

“2-Cyclohexen-1-one, 2-(hydroxymethyl)-” is a versatile electrophile employed in a range of addition reactions including conjugate addition of organocopper nucleophiles, Michael reaction with enol silanes, and phosphoniosilylations .


Synthesis Analysis

Several routes exist for the production of cyclohexenone. For the laboratory scale, it can be produced from resorcinol via 1,3-cyclohexanedione . Cyclohexenone is obtained by Birch reduction of anisole followed by acid hydrolysis . It can be obtained from cyclohexanone by α-bromination followed by treatment with base . Hydrolysis of 3-chloro cyclohexene followed by oxidation of the cyclohexenol is yet another route . Cyclohexenone is produced industrially by catalytic oxidation of cyclohexene, for example with hydrogen peroxide and vanadium catalysts .


Molecular Structure Analysis

The molecular weight of “2-Cyclohexen-1-one, 2-(hydroxymethyl)-” is 126.16 . The InChI code is 1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h3,8H,1-2,4-5H2 .


Chemical Reactions Analysis

As an enone, cyclohexenone is easily adapted to Michael addition with nucleophiles (such as enolates or silyl enol ethers) or, it could be employed by a Diels-Alder reaction with electron-rich dienes . Furthermore, this compound reacts with organocopper compounds from 1,4-addition (Michael addition), or with Grignard reagents 1,2-addition, i.e., with attack of the nucleophile at the carbonyl carbon atom .


Physical And Chemical Properties Analysis

The physical form of “2-Cyclohexen-1-one, 2-(hydroxymethyl)-” is oil . It is stored at a temperature of 4 degrees .

Safety and Hazards

The safety information for “2-Cyclohexen-1-one, 2-(hydroxymethyl)-” includes several hazard statements such as H226 - Flammable liquid and vapour, H301 - Toxic if swallowed, H310 - Fatal in contact with skin, and H330 - Fatal if inhaled . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces, using personal protective equipment as required, and not releasing it into the environment .

properties

IUPAC Name

2-(hydroxymethyl)cyclohex-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2/c8-5-6-3-1-2-4-7(6)9/h3,8H,1-2,4-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDIIXACBPZLCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C(=O)C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452428
Record name 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclohexen-1-one, 2-(hydroxymethyl)-

CAS RN

105956-40-9
Record name 2-Cyclohexen-1-one, 2-(hydroxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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